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Compound of Interest

2-Bromo-1-(4-chlorophenyl)-2-
Compound Name:
phenylethan-1-one

Cat. No.: B157867

Structure Elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one: An In-depth Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for the requested compound, 2-Bromo-1-(4-
chlorophenyl)-2-phenylethan-1-one (CAS 1889-78-7), could not be located. This guide will
therefore focus on the structure elucidation of the closely related and structurally similar
compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS 536-38-9), for which comprehensive
spectroscopic data is accessible. This substitution allows for a detailed demonstration of the
principles and methodologies of structure elucidation.

Introduction

2-Bromo-1-(4-chlorophenyl)ethan-1-one is a halogenated acetophenone derivative that serves
as a versatile building block in organic synthesis, particularly in the preparation of various
heterocyclic compounds and as an intermediate in the synthesis of fine chemicals and
pharmaceuticals. Its reactivity is primarily attributed to the presence of an a-bromo ketone
functional group. Accurate structural confirmation of this compound is paramount for its
effective use in research and development. This guide provides a comprehensive overview of
the analytical techniques and data interpretation involved in the structure elucidation of 2-
Bromo-1-(4-chlorophenyl)ethan-1-one.
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Molecular Structure and Properties

o I[UPAC Name: 2-bromo-1-(4-chlorophenyl)ethanone[1]

Synonyms: p-Chlorophenacyl bromide, a-Bromo-4-chloroacetophenone[1]

CAS Number: 536-38-9

Molecular Formula: CeHeBrCIlO

Molecular Weight: 233.49 g/mol

Spectroscopic Data Analysis

The structural elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one is achieved through the
combined analysis of *H NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides information about the chemical environment and connectivity of
hydrogen atoms in a molecule.

Table 1: *H NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one[2]

. . Coupling
Chemical Shift . . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.94 Doublet 8.8 2H Ha

7.48 Doublet 8.8 2H Hb

4.42 Singlet - 2H Hc

Source: Supporting Information for "Water-controlled selective preparation of a-mono or a,a'-
dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-
dimethylhydantoin"[2]
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Interpretation: The *H NMR spectrum displays three distinct signals. The two doublets at 7.94
and 7.48 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the
doublet at 7.94 ppm is attributed to the deshielding effect of the adjacent carbonyl group. The
singlet at 4.42 ppm, integrating to two protons, is assigned to the methylene protons adjacent
to the bromine atom and the carbonyl group.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one[2]

Chemical Shift (d) ppm Assignment
190.2 C=0 (Ketone)
140.5 C-Cl

132.2 Quaternary C
130.3 Aromatic CH
129.2 Aromatic CH
30.4 CH2-Br

Source: Supporting Information for "Water-controlled selective preparation of a-mono or a,a'-
dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-
dimethylhydantoin®[2]

Interpretation: The 13C NMR spectrum shows six signals. The signal at 190.2 ppm is
characteristic of a ketone carbonyl carbon. The signals at 140.5, 132.2, 130.3, and 129.2 ppm
correspond to the carbons of the para-substituted chlorophenyl ring. The upfield signal at 30.4
ppm is assigned to the methylene carbon attached to the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.
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Table 3: Mass Spectrometry Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

m/z Relative Intensity Assignment
232/234/236 Moderate [M]* (Molecular lon)
139/141 High [C7H4CIO]*
111/113 Moderate [CeHaCl]*

93 Low [CH2Br]*

Interpretation: The mass spectrum would be expected to show a molecular ion peak cluster at
m/z 232, 234, and 236, corresponding to the different isotopic combinations of bromine (7°Br
and 81Br) and chlorine (3>Cl and 3’Cl). The base peak would likely be the acylium ion at m/z
139/141, formed by the cleavage of the C-C bond between the carbonyl group and the
bromomethyl group. Other significant fragments would include the chlorophenyl cation at m/z
111/113 and the bromomethyl cation at m/z 93.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

Wavenumber (cm~—?) Intensity Assignment

~1700 Strong C=0 stretch (Aryl ketone)
~1600, ~1480 Medium C=C stretch (Aromatic)
~1200 Medium C-C stretch

~830 Strong C-H bend (p-disubstituted)
~700 Medium C-Cl stretch

~600 Medium C-Br stretch
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Interpretation: The IR spectrum would be dominated by a strong absorption band around 1700
cm~1, characteristic of the C=0 stretching vibration of an aryl ketone. The presence of the

aromatic ring is indicated by the C=C stretching vibrations around 1600 and 1480 cm~* and the
strong C-H out-of-plane bending for a para-substituted ring around 830 cm~*. The C-Cl and C-
Br stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocols
Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

A common method for the synthesis of a-bromoketones is the bromination of the corresponding
ketone.

e Procedure: To a solution of 4'-chloroacetophenone in a suitable solvent such as diethyl ether
or acetic acid, an equimolar amount of bromine is added dropwise with stirring. The reaction
is typically carried out at room temperature. The reaction progress can be monitored by thin-
layer chromatography. Upon completion, the reaction mixture is washed with an aqueous
solution of sodium bisulfite to remove any unreacted bromine, followed by washing with
brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent
is removed under reduced pressure to yield the crude product. The product can be further
purified by recrystallization from a suitable solvent like ethanol.[3]

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about
0.6 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal standard (& 0.00 ppm).[4]

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer, for example, at a
frequency of 400 MHz for *H and 100 MHz for 13C.[2]

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
insertion probe or after separation by gas chromatography (GC-MS).[5]

« lonization: Electron ionization (El) is a common method for this type of compound, typically
using an electron beam of 70 eV.[5]
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e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer and detected.[5]

IR Spectroscopy

o Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a
thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[6]

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first
recorded and then subtracted from the sample spectrum.

Visualizations
Structure Elucidation Workflow
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Caption: Workflow for the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

Key Spectroscopic Correlations
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Caption: Key correlations between structural features and spectroscopic data.

Conclusion

The collective evidence from *H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy
provides an unambiguous confirmation of the structure of 2-Bromo-1-(4-chlorophenyl)ethan-1-
one. Each analytical technique provides complementary information that, when integrated,
allows for a comprehensive and confident structure elucidation. This systematic approach is
fundamental in chemical research and drug development to ensure the identity and purity of
synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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